molecular formula C7H6ClF2NO B15319167 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

Cat. No.: B15319167
M. Wt: 193.58 g/mol
InChI Key: OSYMOUDZQRWNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the reaction of 2-chloropyridine with difluoroethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with difluoroethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethanol moiety enhances its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the combination of the chloropyridine ring and the difluoroethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2-difluoroethanol

InChI

InChI=1S/C7H6ClF2NO/c8-6-4(2-1-3-11-6)5(12)7(9)10/h1-3,5,7,12H

InChI Key

OSYMOUDZQRWNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.